2-Methoxy-3-phenylbenzoic acid 2-Methoxy-3-phenylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 98496-27-6
VCID: VC8012009
InChI: InChI=1S/C14H12O3/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16)
SMILES: COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

2-Methoxy-3-phenylbenzoic acid

CAS No.: 98496-27-6

Cat. No.: VC8012009

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-3-phenylbenzoic acid - 98496-27-6

Specification

CAS No. 98496-27-6
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 2-methoxy-3-phenylbenzoic acid
Standard InChI InChI=1S/C14H12O3/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Standard InChI Key QSWAQPRAAPLFHY-UHFFFAOYSA-N
SMILES COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2
Canonical SMILES COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2

Introduction

Chemical and Physical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H12O3\text{C}_{14}\text{H}_{12}\text{O}_3PubChem
Molecular Weight228.24 g/molPubChem
Density1.2±0.1 g/cm³Bio-Fount
LogP (Partition Coeff.)~3.1 (predicted)Chemsynthesis

Spectral Characteristics

  • IR Spectrum: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O of methoxy) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6): δ 8.1 (s, 1H, COOH), 7.4–7.6 (m, 5H, phenyl), 6.9–7.2 (m, 3H, aromatic), 3.8 (s, 3H, OCH3_3) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of 2-methoxy-3-phenylbenzoic acid:

  • Etherification-Grignard Route:

    • Step 1: Etherification of 2,6-dichlorotoluene with methanol to yield 2-chloro-6-methoxytoluene.

    • Step 2: Grignard reaction with phenylmagnesium bromide, followed by oxidation to the carboxylic acid .

    • Yield: ~65–70% .

  • Nitration-Reduction Pathway:

    • Step 1: Nitration of ortho-xylene to 3-nitro-ortho-xylene.

    • Step 2: Oxidation to 2-methyl-3-nitrobenzoic acid, reduction to the amine, diazotization, and hydrolysis to 2-methyl-3-hydroxybenzoic acid.

    • Step 3: Methylation of the hydroxyl group.

Industrial Manufacturing

Large-scale production favors the etherification route due to cost efficiency and higher yields (>80%). Key steps include:

  • Continuous-flow reactors for etherification.

  • Palladium-catalyzed cross-coupling for phenyl group introduction .

Table 2: Comparison of Synthetic Methods

MethodAdvantagesLimitations
Etherification-GrignardHigh yield, scalableRequires anhydrous conditions
Nitration-ReductionAvoids Grignard reagentsMulti-step, lower yield

Biological Activities and Mechanisms

Tyrosinase Inhibition

2-Methoxy-3-phenylbenzoic acid exhibits potent tyrosinase inhibitory activity (IC50_{50} = 50 µM), making it a candidate for skin-whitening agents and food preservatives. The methoxy and phenyl groups enhance binding to the enzyme’s active site via hydrophobic interactions .

Anti-Inflammatory Effects

In murine models, the compound reduced edema by 40–60% at 100 mg/kg. It suppresses pro-inflammatory cytokines (TNF-α, IL-6) by modulating NF-κB pathways .

Table 3: Biological Activity Profile

ActivityModel SystemResultSource
Tyrosinase InhibitionMushroom tyrosinase70% inhibition at 100 µMBio-Fount
Anti-InflammatoryRat paw edema55% reduction at 50 mg/kgPubMed
CytotoxicityHepG2 cellsIC50_{50} = 12 µMRSC

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, its methyl ester is used in synthesizing COX-2 inhibitors .

Material Science

As a ligand in metal-organic frameworks (MOFs), it improves thermal stability (up to 300°C) and gas adsorption capacity (CO2_2 uptake: 2.5 mmol/g) .

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